1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone
Description
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone is a boronic ester derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 7-position and an acetyl group at the 5-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing complex aromatic systems . Its benzo[d][1,3]dioxole moiety enhances lipophilicity and metabolic stability, while the pinacol boronate group facilitates efficient coupling with aryl halides under palladium catalysis.
Properties
IUPAC Name |
1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO5/c1-9(17)10-6-11(13-12(7-10)18-8-19-13)16-20-14(2,3)15(4,5)21-16/h6-7H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCKRWLNQMTQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674945 | |
| Record name | 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-59-2 | |
| Record name | Ethanone, 1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Components:
- Aryl halide or triflate precursor: 5-bromo or 5-triflate substituted benzo[d]dioxol-5-yl ethanone.
- Bis(pinacolato)diboron (B2pin2): Boron source for borylation.
- Palladium catalyst: Commonly Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3).
- Solvent: 1,4-dioxane or a toluene/ethanol/water mixture.
- Temperature: Typically 80 °C.
- Atmosphere: Inert (nitrogen or argon) to avoid catalyst deactivation.
Detailed Preparation Methods
Palladium-Catalyzed Borylation of Aryl Triflates
One well-documented method involves the borylation of 5-trifluoromethanesulfonyloxy-benzo[d]dioxol-5-yl ethanone derivatives. The reaction is conducted in 1,4-dioxane at 80 °C for 12–18 hours under an inert atmosphere. The catalyst system includes 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride and potassium acetate as the base.
Procedure Summary:
- Dissolve the aryl triflate (1 eq) in 1,4-dioxane.
- Add bis(pinacolato)diboron (1.1 eq), potassium acetate (3 eq), Pd(dppf)Cl2 (3 mol%).
- Stir at 80 °C for 12–18 hours under nitrogen.
- After completion, filter, concentrate, and purify by flash chromatography.
Yield: Approximately 70% isolated yield of the boronic ester product.
Suzuki-Miyaura Cross-Coupling for Final Product Formation
Following the borylation, the pinacol boronate ester intermediate can be further reacted with suitable aryl halides or amines via Suzuki-Miyaura coupling to introduce additional functional groups or to form complex derivatives.
For instance, coupling with 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]ethanone under Pd(PPh3)4 catalysis in a toluene/ethanol/water mixture at 80 °C for 4.5 hours yields the final substituted product in 93% yield.
Comparative Data Table of Preparation Conditions and Yields
Research Findings and Notes
- The borylation step is sensitive to the choice of base and catalyst; potassium acetate is preferred for higher yields.
- The inert atmosphere (N2 or Ar) is critical to prevent catalyst degradation.
- Reaction temperature around 80 °C balances reactivity and stability of sensitive functional groups.
- The pinacol boronate ester is stable and can be purified by standard chromatographic techniques.
- Subsequent Suzuki coupling proceeds efficiently with Pd(PPh3)4 catalyst and sodium carbonate base in mixed solvents.
- The overall synthetic route offers good scalability and reproducibility for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The boronic ester can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents.
Major Products
Oxidation: Corresponding boronic acid.
Reduction: Alcohol derivative.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials, such as polymers and electronic devices.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carbonyl functional groups. These groups can interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating biological pathways.
Comparison with Similar Compounds
a) 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
- Structure : Thiophene ring with a 4,5-dimethyl dioxaborolane and acetyl group.
- Key Differences: The thiophene ring introduces sulfur-based electronegativity, enhancing electron-deficient character compared to the electron-rich benzo[d][1,3]dioxole. Smaller methyl groups on the boronate (vs.
- Applications : Used in optoelectronic materials due to thiophene’s conductive properties .
b) 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone
- Structure : Thiazole ring with tetramethyl dioxaborolane and acetyl group.
- Key Differences :
- Thiazole’s nitrogen-sulfur heterocycle increases polarity and hydrogen-bonding capacity, altering solubility (e.g., higher aqueous solubility vs. benzo[d][1,3]dioxole).
- Demonstrated 64% yield in Suzuki couplings, lower than typical yields (75–90%) for benzodioxole analogs, possibly due to steric effects .
Benzene-Based Boronate Esters with Ketone Substituents
a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone
- Structure : Phenyl ring linked to a pyrrole via a ketone, with boronate at the 4-position.
- Key Differences :
b) 1-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
- Structure : Fluorinated phenyl ring with boronate and acetyl groups.
- Key Differences :
Complex Polycyclic and Aliphatic Boronates
a) Methyl (Z)-5-(benzo[d][1,3]dioxol-5-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-3-enoate
b) N-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide
- Structure : Aliphatic amide chain with benzodioxole and boronate.
- Key Differences :
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Calculated using ChemAxon software.
Biological Activity
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dioxaborolane moiety and a benzo[d][1,3]dioxole structure. Its molecular formula is with a molecular weight of approximately 244.10 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the coupling of boron-containing reagents with appropriate dioxole derivatives. The synthetic routes often leverage the stability and reactivity of the dioxaborolane group to facilitate further functionalization.
Anticancer Activity
Recent studies have focused on the anticancer properties of related benzodioxole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Hep3B Cell Line : A study indicated that certain benzodioxole derivatives induced significant cytotoxicity in Hep3B liver cancer cells. The compound 2a from this series reduced α-fetoprotein secretion and arrested the cell cycle at the G2-M phase, suggesting potent antitumor activity comparable to doxorubicin .
| Compound | IC50 (µM) | Cell Cycle Phase Arrest |
|---|---|---|
| 2a | 1625.8 | G2-M (8.07%) |
| Doxorubicin | - | G2-M (7.4%) |
Antioxidant Activity
In addition to anticancer effects, the antioxidant potential of compounds in this class has been evaluated using the DPPH assay. The results demonstrated varying degrees of antioxidant activity:
| Compound | IC50 (µM) |
|---|---|
| 2a | 39.85 |
| Trolox | 7.72 |
These findings suggest that while some derivatives exhibit moderate antioxidant properties, they may not match the efficacy of established antioxidants like Trolox .
The biological activities of these compounds are believed to stem from their ability to interact with cellular pathways involved in cancer progression and oxidative stress response:
- Cell Cycle Disruption : Compounds such as 2a have been shown to disrupt normal cell cycle progression in cancer cells by inducing G2-M phase arrest.
- Reactive Oxygen Species (ROS) : The antioxidant activity may be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress within cells.
Case Studies
Several case studies have documented the effects of benzodioxole derivatives in preclinical models:
- Study on Hep3B Cells : This research demonstrated that treatment with compound 2a led to a significant decrease in cell viability and alterations in cell cycle distribution .
- Antioxidant Assessment : Another study compared various synthesized compounds against Trolox in terms of their ability to neutralize DPPH radicals, revealing that while some had promising results, further optimization is needed for clinical applicability .
Q & A
Q. What are the common synthetic routes for preparing 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the pinacol boronate ester moiety. For example:
- A boronate ester intermediate (e.g., 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole-4-carbaldehyde) can undergo coupling with halogenated aryl precursors under palladium catalysis .
- Reaction conditions: Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, and THF or dioxane as solvent at 80–100°C for 12–24 hours. Purification via flash column chromatography (e.g., petroleum ether/ethyl acetate gradient) yields the product in ~75% yield .
Q. How is the structure of this compound validated experimentally?
Key characterization methods include:
- NMR spectroscopy :
- HRMS : Experimental molecular ion peaks (e.g., m/z 383.1642) match calculated values within 1 ppm error .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity and yield in its synthesis?
- Catalyst choice : PdCl₂(dppf) enhances regioselectivity in coupling reactions compared to Pd(PPh₃)₄, reducing byproducts like homocoupled aryl species .
- Solvent effects : Polar aprotic solvents (e.g., dioxane) improve boronate ester stability, while higher temperatures (≥100°C) accelerate transmetallation but may degrade sensitive functional groups .
- Steric hindrance : Bulky substituents on the benzo[d][1,3]dioxolane ring can reduce coupling efficiency, requiring optimized ligand systems (e.g., SPhos or XPhos) .
Q. What analytical challenges arise when characterizing this compound, and how are they resolved?
- Overlapping NMR signals : Aromatic protons in benzo[d][1,3]dioxolane and acetyl groups may overlap. Resolution is achieved via COSY or NOESY experiments to assign coupling patterns .
- Boronate ester hydrolysis : Moisture-sensitive intermediates require anhydrous conditions during synthesis and storage at 0–6°C under inert gas .
Q. How is this compound utilized in materials science or medicinal chemistry research?
- Organic semiconductors : The boronate ester acts as a π-electron-deficient unit in donor–acceptor (D–A) dyads for tuning dielectric constants and charge transport properties. For example, meta-terphenyl-linked D–π–A systems exhibit intramolecular charge transfer when paired with electron-deficient groups like benzonitrile .
- Anticonvulsant analogs : Structural analogs (e.g., pyrazole-carbohydrazide derivatives) demonstrate bioactivity, suggesting potential for further pharmacological exploration .
Data Contradictions and Methodological Considerations
Q. Conflicting reports on Suzuki coupling yields: How to reconcile discrepancies?
- Substrate electronic effects : Electron-withdrawing groups (e.g., acetyl) on the benzo[d][1,3]dioxolane ring can reduce coupling efficiency compared to electron-donating groups. For example, yields drop from 85% (methoxy-substituted analogs) to 65% (acetyl-substituted derivatives) .
- Purification methods : Some studies report lower yields due to losses during column chromatography. Alternative methods like recrystallization (e.g., using DCM/hexane) improve recovery .
Q. What strategies mitigate side reactions in multi-step syntheses involving this compound?
- Protecting groups : Temporarily masking the acetyl group (e.g., as a ketal) prevents undesired nucleophilic attacks during boronate ester formation .
- Sequential coupling : Prioritize installing the boronate ester before introducing reactive functionalities (e.g., aldehydes) to avoid cross-reactivity .
Methodological Recommendations
Q. How to optimize experimental protocols for reproducibility?
Q. What computational tools aid in predicting reactivity or spectroscopic properties?
- DFT calculations : Predict HOMO/LUMO energies to guide D–A system design for materials applications .
- ChemDraw NMR prediction : Simulate ¹H/¹³C NMR spectra to assist in peak assignments during characterization .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
